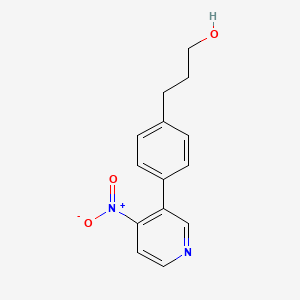
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenyl ring and a propanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-hydroxypyridine to obtain 4-hydroxy-3-nitropyridine, which is then reacted with 4-bromophenylpropanol under specific conditions to yield the desired compound . The reaction typically requires the use of a strong acid catalyst and controlled temperature conditions to ensure the selective formation of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(4-Nitropyridin-3-yl)phenyl)propanal or 3-(4-(4-Nitropyridin-3-yl)phenyl)propanone.
Reduction: Formation of 3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-(4-(4-Chloropyridin-3-yl)phenyl)propan-1-ol: Contains a chloro group instead of a nitro group.
3-(4-(4-Methoxypyridin-3-yl)phenyl)propan-1-ol: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitro group in 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials with specific properties .
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
3-[4-(4-nitropyridin-3-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H14N2O3/c17-9-1-2-11-3-5-12(6-4-11)13-10-15-8-7-14(13)16(18)19/h3-8,10,17H,1-2,9H2 |
InChIキー |
SJXWWBSVYTZCPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCO)C2=C(C=CN=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















